(Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene
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Overview
Description
“(Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene” is a key intermediate for the preparation of several anticancer agents, belonging to the group of aminocombretastatins . It is a stilbene derivative, which is a class of compounds that are widespread in nature and include many products of biological and chemical interest .
Synthesis Analysis
The synthesis of this compound was achieved by a modified Wittig reaction under Boden’s conditions using potassium carbonate as a base and 18-crown-6 as a phase transfer catalyst . The reaction involved the use of NaH and anhydrous CH2Cl2, and the product was extracted with CH2Cl2 .Molecular Structure Analysis
Both π-diastereoisomers of this compound were characterized by single crystal X-ray diffraction analysis, 1H and 13C NMR spectroscopy . The (E)-isomer crystallizes in the orthorhombic space group Pbca, while the (Z)-isomer crystallizes in the monoclinic space group P21/c . In both compounds, no typical hydrogen bonding interactions could be located, and the three-dimensional crystal structure is stabilized by C–H···O interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a modified Wittig reaction . The reaction conditions involved the use of NaH, anhydrous CH2Cl2, and 3,4,5-trimethoxybenzyltriphenylphosphonium bromide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C18H19NO6) and molecular weight (345.35 g/mol) . The (E)-isomer of this compound has a melting point of 151-153°C .Scientific Research Applications
Synthesis and Structural Properties
(Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene plays a significant role in the synthesis of various compounds, particularly in the field of cancer research. It's identified as a key intermediate for the preparation of anticancer agents, specifically belonging to the group of aminocombretastatins, such as AC7739 and AVE8062. The synthesis of this compound has been achieved through a modified Wittig reaction, and its π-diastereoisomers have been characterized by single crystal X-ray diffraction analysis, alongside 1H and 13C NMR spectroscopy. The compound has been shown to crystallize in both orthorhombic and monoclinic space groups depending on its diastereoisomer form, and its three-dimensional crystal structure is primarily stabilized by C–H···O interactions. Interestingly, no typical hydrogen bonding interactions could be located within the structure of these compounds (Gerova et al., 2016).
Anticancer Activity
In the realm of anticancer research, this compound has demonstrated significant cytotoxic properties, especially against certain cancer cell lines. The Z-stilbene variant of this compound inhibited cell growth with IC50 values of 0.15 and 0.11 µM following a 72-hour treatment in EA.hy926 and MG-63 cell lines, respectively. This indicates its potential as a precursor for the synthesis of combretastatin A-4 analogues, which are known for their anticancer activities (Gerova et al., 2016).
Mechanism of Action
Target of Action
(Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene is a key intermediate for the preparation of several anticancer agents
Mode of Action
It is known that the compound is synthesized by a modified wittig reaction .
Biochemical Pathways
It is known that the compound is a key intermediate in the synthesis of several anticancer agents .
Result of Action
This compound has shown cytotoxic properties. Specifically, it inhibited cell growth with IC50 of 0.15 and 0.11 µM following 72 h treatment in EA.hy926 and MG-63 cell lines .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it plays a significant role in biochemical reactions .
Cellular Effects
(Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene has been found to inhibit cell growth with IC 50 of 0.15 and 0.11 µM following 72 h treatment in EA.hy926 and MG-63 cell lines .
Molecular Mechanism
It is known that it exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that it has long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Properties
IUPAC Name |
1,2,3-trimethoxy-5-[(Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-22-15-8-7-12(9-14(15)19(20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3/b6-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLJRDOKORMMCA-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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